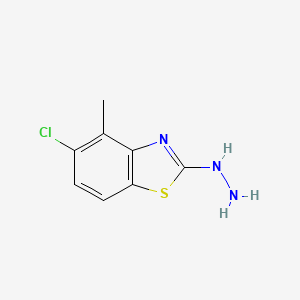

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole

Description

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a benzothiazole derivative featuring a hydrazino (-NH-NH₂) substituent at position 2, a chlorine atom at position 5, and a methyl group at position 4. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the six-membered aromatic ring, known for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

(5-chloro-4-methyl-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3S/c1-4-5(9)2-3-6-7(4)11-8(12-10)13-6/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNNCNAIIINUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole typically involves the reaction of 5-chloro-2-mercapto-4-methyl-1,3-benzothiazole with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves interaction with bacterial enzymes, disrupting their function and leading to cell death. For instance, a study reported significant inhibition zones in agar diffusion tests when tested against multiple strains .

Anticancer Activity

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole has also been investigated for its anticancer properties. In vitro studies involving a panel of cancer cell lines revealed that derivatives of this compound can significantly inhibit cell growth. For example, certain derivatives exhibited cytotoxic effects with IC50 values less than 10 µM against leukemia and breast cancer cell lines. The compound's action is believed to involve the inhibition of specific enzymes and disruption of critical cellular processes essential for cancer cell proliferation.

Materials Science

Organic Semiconductors

The unique electronic properties of 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole make it suitable for applications in the development of organic semiconductors. Its potential use in light-emitting diodes (LEDs) has been explored due to its ability to facilitate charge transport within organic materials.

Case Studies

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole against various pathogens. The results indicated significant inhibition zones in agar diffusion tests, demonstrating its effectiveness as an antimicrobial agent.

Anticancer Activity

In a comprehensive screening of hydrazone derivatives, compounds similar to this compound showed effective growth inhibition in multiple cancer cell lines. Notably, the compound exhibited cytotoxic effects at concentrations as low as 5 µM in HeLa cells, showcasing its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole

- Structure: Substituted with a 4-methoxyphenyl group at position 2 instead of hydrazino.

- Synthesis: Prepared via condensation of 2-amino-4-chlorobenzenethiol with 4-methoxybenzaldehyde in the presence of sodium metabisulfite .

- Crystallography: The dihedral angle between the benzothiazole and 4-methoxyphenyl rings is 8.76°, indicating moderate planarity. This contrasts with the hydrazino derivative, where the flexible -NH-NH₂ group allows conformational variability .

- Bioactivity: Methoxyphenyl derivatives often exhibit enhanced π-π stacking with biological targets, but the lack of a hydrazino group may reduce hydrogen-bonding interactions .

2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol

- Structure: Features a 4-methoxyphenol substituent at position 2.

- Crystallography: The dihedral angle between the benzothiazole and phenol rings is 1.23°, indicating near-planar geometry. This planarity facilitates stronger π-π interactions and intramolecular hydrogen bonds (C5–H5A···O2), stabilizing the crystal lattice .

- Synthesis : Similar to the methoxyphenyl derivative but using 2-hydroxy-5-methoxybenzaldehyde .

- Bioactivity: The phenolic -OH group may confer antioxidant properties, absent in the hydrazino derivative .

2-(4,5-Dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole Derivatives

- Structure: Replaces the hydrazino group with a pyrazolyl ring.

- Synthesis: Derived from 2-hydrazino-1,3-benzothiazole via cyclization with diketones .

- The rigid pyrazole ring may enhance target selectivity compared to the flexible hydrazino group .

Comparison with Non-Benzothiazole Analogues

4-Amino-5-chloro-2,1,3-benzothiadiazole

- Structure : Replaces the benzothiazole core with a benzothiadiazole ring (two nitrogen atoms instead of one).

- Properties: The amino group at position 4 and chlorine at position 5 are analogous to the hydrazino and chloro groups in the target compound. Benzothiadiazoles are electron-deficient, influencing reactivity and solubility .

- Applications : Used as a pharmaceutical impurity (Tizanidine Related Compound A), highlighting regulatory relevance .

Ethyl-2-(5-Benzoxazol-2-ylamino)-1H-tetrazol-1-yl Acetate

- Structure : Benzoxazole-tetrazole hybrid with an ethyl acetate chain.

- Synthesis: Involves coupling 2-hydrazinobenzoxazole with sodium azide and ethyl chloroacetate .

- Bioactivity: Tetrazole rings mimic carboxylate groups, enhancing binding to metalloenzymes. This contrasts with the hydrazino group’s role in forming Schiff bases .

Biological Activity

5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a benzothiazole moiety, which is known for its pharmacological significance. The presence of chlorine and hydrazine groups contributes to its reactivity and biological potential.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study synthesized various derivatives of benzothiazoles, including 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole, and evaluated their effectiveness against multiple bacterial strains.

Table 1: Antimicrobial Activity of 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 mg/ml |

| Escherichia coli | 50 mg/ml |

| Pseudomonas aeruginosa | 50 mg/ml |

| Candida tropicalis | 50 mg/ml |

The compound demonstrated moderate to potent activity against these pathogens, comparable to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole has been explored through various in vitro studies. The compound was tested against different cancer cell lines, showing promising results.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| A431 (Human epidermoid carcinoma) | <10 |

| U251 (Human glioblastoma) | <20 |

The structure-activity relationship (SAR) analysis indicated that the presence of electron-withdrawing groups like chlorine enhances the cytotoxic activity of benzothiazole derivatives .

Neuropharmacological Effects

Benzothiazoles have been implicated in neuropharmacology, particularly in modulating neurotransmitter systems. Studies suggest that derivatives may act as agonists or antagonists at serotonin receptors, which are crucial in treating mood disorders.

Case Study: Neuropharmacological Profile

A study investigated the effects of various benzothiazole derivatives on serotonin receptors. It was found that certain compounds exhibited selective binding to the 5-HT1A receptor while antagonizing the 5-HT3 receptor. This dual action suggests potential therapeutic applications in anxiety and depression management .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 5-Chloro-2-hydrazino-4-methyl-1,3-benzothiazole?

- Methodological Answer : A typical synthesis involves refluxing precursors like 2-amino-4-chlorobenzenethiol with hydrazine derivatives in polar aprotic solvents (e.g., DMF or DMSO) under controlled conditions. For example, hydrazide intermediates can be cyclized using POCl₃ at 120°C to form the benzothiazole core . Yields (~65–80%) depend on reaction time, solvent choice, and purification methods (e.g., crystallization from ethanol-water mixtures) .

Q. How is the structural integrity of this compound validated?

- Methodological Answer : Characterization relies on 1H NMR (200–400 MHz) to confirm proton environments, LC-MS for molecular weight verification, and elemental analysis to validate C/H/N/S ratios. X-ray crystallography further resolves bond lengths and dihedral angles (e.g., planar benzothiazole rings with deviations <0.005 Å) . Melting points (e.g., 141–143°C) and IR spectra (e.g., N–H stretches at ~3300 cm⁻¹) are also critical for purity assessment .

Q. What pharmacological screening approaches are used for benzothiazole derivatives?

- Methodological Answer : Initial screens focus on antimicrobial and antifungal activity via agar diffusion assays. For example, triazole-linked benzothiazoles are tested against E. coli and C. albicans at concentrations of 50–100 µg/mL. Dose-response curves and MIC (Minimum Inhibitory Concentration) values are compared to standard drugs like fluconazole .

Advanced Research Questions

Q. How do reaction conditions influence yield and purity in benzothiazole synthesis?

- Methodological Answer :

- Data Contradiction Analysis : Discrepancies in reported yields (e.g., 65% vs. 80%) may arise from variations in workup procedures (e.g., cold water quenching vs. slow cooling) or solvent purity .

Q. What structural features enhance biological activity in benzothiazole-hydrazine hybrids?

- Methodological Answer :

- Substituent Position : The 5-chloro group increases lipophilicity, enhancing membrane penetration. Substitution at the 2-hydrazino position with aryl groups (e.g., 4-methoxyphenyl) improves π-π stacking with enzyme active sites .

- Crystal Packing : Hydrogen bonds (C–H···O) and π-π interactions (centroid distances ~3.7 Å) stabilize the bioactive conformation, as shown in X-ray structures .

- Salt Formation : Salts with triazole moieties (e.g., 1,2,4-triazole) improve aqueous solubility without compromising antimicrobial activity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Dynamic Effects : Rotameric equilibria in hydrazine groups can cause splitting of NMR signals. Low-temperature NMR (−40°C) or deuterated DMSO can suppress this .

- Impurity Identification : LC-MS/MS detects byproducts (e.g., oxidation to azines) that may alter melting points or IR profiles. Cross-validate with elemental analysis to confirm stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.